molecular formula C7H7ClFNO B2714481 (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol CAS No. 2227848-26-0

(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Cat. No.: B2714481
CAS No.: 2227848-26-0
M. Wt: 175.59
InChI Key: UDHZNQASFFDRGK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol” is a chemical compound with the CAS Number: 2227848-26-0 . It has a molecular weight of 175.59 . The IUPAC name for this compound is ®-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol . It appears as a light yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a light yellow solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Development of Chiral Intermediates

Research has demonstrated the potential of certain chiral alcohols as intermediates in the synthesis of medically relevant compounds. For instance, the development of a practical enzymatic process for preparing chiral alcohols showcases the application of ketoreductase for transforming specific ketones into chiral alcohols, which are pivotal in synthesizing various pharmaceuticals (Guo et al., 2017). Similarly, a biotransformation-mediated synthesis presents an efficient method to obtain enantiomerically pure forms of related chiral alcohols, underscoring their importance in pharmaceutical synthesis (Martínez et al., 2010).

Catalysis and Synthesis

Further research highlights the synthesis of novel intermediates through condensation reactions under catalyst- and solvent-free conditions. These processes yield compounds with potential applications in various chemical syntheses (Percino et al., 2007). The crystal structures of these intermediates have also been analyzed, providing insight into their properties and potential applications in further chemical reactions (Percino et al., 2008).

Enzymatic Synthesis of Beta3-Adrenergic Receptor Agonists

The chemoenzymatic synthesis of optically active compounds, such as (R)-1-(pyridin-3-yl)-2-aminoethanol, from chiral alcohols illustrates their utility in creating beta3-adrenergic receptor agonists. This showcases the broader applicability of these chiral intermediates in developing therapeutics (Perrone et al., 2006).

Advanced Materials and Catalysis

Moreover, research on Ru complexes for water oxidation and the catalytic conversion of ethanol to chemicals underlines the versatility of these compounds in facilitating chemical transformations and producing value-added chemicals from ethanol (Zong & Thummel, 2005), (Sun & Wang, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statement H302 . The precautionary statements for this compound are P264, P270, P301+P312, P330, and P501 .

Properties

IUPAC Name

(1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHZNQASFFDRGK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(N=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.